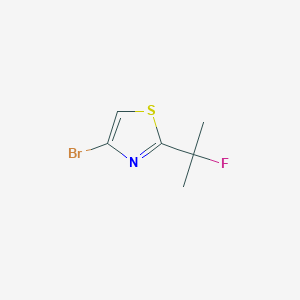

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Description

Properties

Molecular Formula |

C6H7BrFNS |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C6H7BrFNS/c1-6(2,8)5-9-4(7)3-10-5/h3H,1-2H3 |

InChI Key |

GRHLJFKEKUOLQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC(=CS1)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

"4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole" physical properties

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Abstract: this compound is a specialized heterocyclic compound for which detailed physical property data is not extensively documented in public literature, indicating its status as a potentially novel chemical entity for advanced research and development. This guide provides a comprehensive framework for its characterization, offering predicted properties based on analogous structures and outlining a systematic experimental workflow for empirical determination. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel thiazole derivatives.

Introduction and Structural Elucidation

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2][3] The introduction of a bromine atom at the 4-position and a unique 2-fluoropropan-2-yl group at the 2-position suggests a compound designed for specific applications, likely as a building block in targeted synthesis where the bromine can be used for further chemical modification.[4]

Given the absence of published experimental data for the target compound, this guide will first establish its theoretical and predicted properties by drawing comparisons with structurally related molecules. Subsequently, a robust experimental protocol for the definitive characterization of its physical properties will be detailed.

Chemical Structure:

Caption: Experimental workflow for characterization.

Synthesis and Purification Protocol

Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. [4]The choice between distillation and chromatography for purification depends on the thermal stability and polarity of the final compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, combine a suitable α-haloketone precursor with a thioamide bearing the 2-(2-fluoropropan-2-yl) moiety.

-

Solvent and Reflux: Dissolve the reactants in a suitable solvent such as ethanol or tetrahydrofuran (THF). [1][5]Heat the mixture to reflux for the time determined by reaction monitoring.

-

Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of starting materials and the appearance of the product spot.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated sodium bicarbonate solution to neutralize any acid byproduct.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification:

-

Option A (Vacuum Distillation): If the compound is a liquid and thermally stable, purify by distillation under reduced pressure. This is often effective for removing non-volatile impurities.

-

Option B (Column Chromatography): If the compound is thermally sensitive or has impurities with similar boiling points, purify using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate gradient). [1]

-

Structural Verification Protocols

Rationale: A combination of spectroscopic techniques is essential to unambiguously confirm the chemical structure of the synthesized molecule. Each technique provides a unique piece of the structural puzzle.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR spectra to identify the number, environment, and coupling of protons. Expect to see signals for the thiazole ring proton and the methyl protons of the isopropyl group.

-

Acquire ¹³C NMR spectra to identify the number of unique carbon atoms. Key signals will correspond to the carbons in the thiazole ring and the fluorinated quaternary carbon. [6] 4. Acquire ¹⁹F NMR spectra. This is crucial for confirming the presence and environment of the fluorine atom. A singlet is expected for the single fluorine.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the compound into a mass spectrometer (e.g., via Electrospray Ionization, ESI).

-

Determine the molecular ion peak (M+) to confirm the molecular weight (predicted: 239.09). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the M+ and M+2 peaks.

-

-

Infrared (IR) Spectroscopy:

Physical Property Determination Protocols

Rationale: Standardized methods must be used to ensure the accuracy and comparability of physical property data.

Methodologies:

-

Appearance: Visually inspect the pure compound at room temperature under good lighting. Record the color (e.g., colorless, pale yellow) and physical state (e.g., liquid, solid). [8]* Boiling Point:

-

Set up a micro-distillation apparatus.

-

Place a small amount of the pure liquid in the distillation flask.

-

Slowly heat the sample under a specific, recorded pressure (atmospheric or vacuum).

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, recorded as the temperature at which a steady stream of distillate is collected.

-

-

Solubility:

-

To a series of small vials, add a pre-weighed amount of the compound (e.g., 10 mg).

-

Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, DMSO) incrementally.

-

Agitate at a constant temperature and observe for dissolution.

-

Classify as soluble, partially soluble, or insoluble at a given concentration. [1]

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for structurally related bromo-thiazole compounds should be strictly followed.

-

General Hazards: Compounds in this class are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation. [9][10][11][12]* Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [13]* Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8]

Conclusion

This compound represents a valuable, albeit uncharacterized, building block for chemical synthesis. By leveraging predictive analysis based on known analogs and adhering to the systematic experimental workflow outlined in this guide, researchers can confidently synthesize, purify, and thoroughly document its core physical properties. This foundational data is indispensable for ensuring reproducibility and enabling the successful application of this novel compound in drug discovery and materials science.

References

- Fluorochem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole (CAS 298694-30-1).

- PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-(trifluoromethyl)thiazole | 41731-39-9.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-2,1,3-benzothiadiazole.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)thiazole | 141761-77-5.

- ChemWhat. (n.d.). 4-Bromo-2-(2-hydroxyprop-2-yl)-1,3-thiazole CAS#: 761447-63-6.

- PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-4-(2-thienyl)thiazole.

- Spectrum Chemical. (2018). SAFETY DATA SHEET: 2-BROMO-2-NITRO-1,3-PROPANEDIOL.

- ChemicalBook. (n.d.). 4-bromo-1,3-thiazole-2-carboxylic acid(88982-82-5) 1H NMR.

- ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.

- Cole-Parmer. (2006). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.

- MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.

- Scientist. (2025, January 18).

- International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole.

- Smolecule. (2023). 2-Bromo-4-(furan-2-yl)-1,3-thiazole.

- FooDB. (2010). Showing Compound Thiazole (FDB000907).

- Chemical Reviews Letters. (2025).

- Advanced ChemBlocks. (2026). 4-Bromo-2-methyl-1,3-thiazole.

- ResearchGate. (n.d.). 1H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Showing Compound Thiazole (FDB000907) - FooDB [foodb.ca]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Buy 2-Bromo-4-(furan-2-yl)-1,3-thiazole | 917566-86-0 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. 4-Bromo-2-methyl-1,3-thiazole 97% | CAS: 298694-30-1 | AChemBlock [achemblock.com]

- 9. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Technical Whitepaper: Therapeutic Potential and Synthetic Utility of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Executive Summary

4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is a specialized heterocyclic building block designed for high-value medicinal chemistry campaigns. Unlike generic thiazole scaffolds, this compound incorporates a 2-fluoropropan-2-yl moiety—a strategic bioisostere of the tert-butyl or isopropyl group. This fluorinated motif is engineered to enhance metabolic stability by blocking cytochrome P450-mediated oxidation while maintaining critical hydrophobic interactions.

This guide analyzes the compound’s structural pharmacophores, its role in Fragment-Based Drug Discovery (FBDD)—specifically in the context of Menin-MLL inhibitors and kinase modulation—and provides validated synthetic protocols for its utilization.

Structural Analysis & Pharmacophore Properties

The therapeutic value of this scaffold lies in the synergy between its reactive electrophilic site (C4-Bromine) and its metabolically robust tail (C2-Fluoroalkyl).

The 2-Fluoropropan-2-yl Bioisostere

In medicinal chemistry, the isopropyl group (

-

Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the position inert to CYP450 hydroxylation.

-

Lipophilicity Modulation: Fluorine is highly electronegative, lowering the electron density of the alkyl group. While often lipophilic, the C-F dipole can engage in orthogonal dipolar interactions within a binding pocket.

-

Steric Fidelity: The Van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing the fluorinated group to fit into the same hydrophobic pockets as the parent isopropyl group without steric clashing.

The Thiazole Core

The 1,3-thiazole ring serves as a robust linker that:

-

Pi-Stacks: Interacts with aromatic residues (Phe, Tyr, Trp) in protein binding sites.

-

H-Bond Acceptor: The N3 nitrogen can serve as a hydrogen bond acceptor (pKa of conjugate acid ~2.5), crucial for "hinge-binding" in kinase inhibitors.

Quantitative Property Profile (Predicted)

| Property | Value | Significance |

| Molecular Weight | ~224.09 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |

| ClogP | ~2.8 - 3.2 | Moderate lipophilicity; suitable for cell permeability. |

| TPSA | ~13 Ų | High blood-brain barrier (BBB) permeation potential. |

| Rotatable Bonds | 1 | Rigid scaffold, reducing entropic penalty upon binding. |

Biological Potential & Therapeutic Applications[1][2][3][4][5]

While this compound is a chemical intermediate, its substructure is a validated pharmacophore in several high-impact therapeutic areas.

Menin-MLL Interaction Inhibitors

Recent patent literature (e.g., WO2017214367A1 ) highlights the utility of 2-substituted thiazoles in disrupting the interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein.

-

Mechanism: The thiazole ring acts as a scaffold to orient hydrophobic groups into the Menin central cavity.

-

Role of Fluorine: The 2-fluoropropan-2-yl group prevents metabolic "hotspot" degradation, extending the in vivo half-life of the inhibitor without sacrificing binding affinity.

Kinase Inhibition (Type I/II)

Thiazoles are privileged structures in kinase inhibitors (e.g., Dasatinib, Dabrafenib).

-

Hinge Binding: The thiazole nitrogen often binds to the ATP-binding hinge region.

-

Gatekeeper Interaction: The C4-substituent (derived from the bromine) allows access to the "back pocket" or solvent-exposed regions, depending on the vector.

Logic Diagram: SAR Optimization Pathway

The following diagram illustrates how this specific scaffold is used to optimize a lead compound from a metabolically unstable "hit" to a robust clinical candidate.

Figure 1: Strategic evolution from a metabolic liability to a fluorinated stable scaffold.

Synthetic Utility & Experimental Protocols

The C4-Bromine is the primary synthetic handle, enabling Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. The following protocol describes a standard Suzuki coupling to attach an aryl pharmacophore, a typical first step in library generation.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 4-aryl-2-(2-fluoropropan-2-yl)-1,3-thiazole derivative.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the thiazole bromide (1.0 mmol), arylboronic acid (1.2 mmol), and Palladium catalyst (0.05 mmol).

-

Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and aqueous

(1.5 mL) via syringe. -

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Aryl + 144 - Br).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis of the Core (Hantzsch Method)

If the bromide is not commercially available, it can be synthesized via the Hantzsch Thiazole Synthesis:

-

Precursor: 2-Fluoro-2-methylpropanethioamide .

-

Cyclization: React the thioamide with 1,3-dibromoacetone (for 4-bromomethyl) or a specific alpha-bromoketone followed by bromination.

-

Note: A more direct route to the 4-bromo species often involves synthesizing the 4-hydroxy thiazole (via ethyl bromopyruvate) followed by conversion to bromide, or direct bromination of the unsubstituted thiazole ring if regioselectivity permits.

Synthetic Workflow Diagram

Figure 2: Synthetic route from thioamide precursor to library generation.

Safety & Handling

-

Hazards: As an organobromide, treat as a potential alkylating agent. Thiazoles can be skin irritants.

-

Storage: Store at 2–8°C under inert gas (Argon). The C-Br bond is light-sensitive over long periods; use amber vials.

-

Disposal: Halogenated organic waste stream.

References

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Ren, Z., et al. (2017). "Inhibitors of the Menin-MLL Interaction."[1][2] World Intellectual Property Organization, Patent WO2017214367A1.

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

-

Kashyap, A., et al. (2021). "Thiazole: A Privileged Scaffold in Drug Discovery." Current Topics in Medicinal Chemistry.

Sources

Introduction: The Imperative of Solubility in Modern Drug Development

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a cornerstone physicochemical property that dictates its therapeutic potential. Poor solubility can severely impede absorption, leading to low bioavailability and erratic in vivo performance, ultimately causing promising candidates to fail.[1][2] This guide provides a comprehensive technical overview of the solubility profile of This compound , a heterocyclic compound of interest. As a Senior Application Scientist, my objective is to present not just protocols, but the underlying scientific rationale, enabling researchers to generate a robust and interpretable solubility data package for this compound. We will delve into its predicted physicochemical characteristics, theoretical solubility frameworks, and detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination.

Section 1: Physicochemical Profile and Theoretical Solubility Predictions

A thorough understanding of a compound's intrinsic properties is the logical first step in assessing its solubility. While experimental data for this compound is not extensively published, we can predict key parameters based on its structure. These predictions serve as an essential baseline for experimental design.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value/Information | Significance for Solubility |

| Molecular Formula | C₆H₇BrFNS | Provides the basis for calculating molecular weight. |

| Molecular Weight | ~252.10 g/mol | Essential for converting between mass-based (µg/mL) and molar-based (µM) solubility units. |

| Predicted logP | 2.5 - 3.5 | The octanol-water partition coefficient (logP) is a key indicator of lipophilicity. A value in this range suggests the compound is relatively lipophilic and may have low aqueous solubility.[3] |

| Predicted pKa | 1.0 - 2.0 (Thiazole Nitrogen) | The thiazole ring contains a basic nitrogen atom.[4] This predicted pKa suggests it is a weak base and will be predominantly in its neutral form at physiological pH, but its solubility will increase in acidic conditions (pH < pKa).[5][6] |

| Melting Point (°C) | Not available | The melting point is a measure of the crystal lattice energy. A higher melting point generally correlates with lower solubility. This is a critical parameter that must be determined experimentally.[7] |

Theoretical Solubility Estimation: The General Solubility Equation (GSE)

Before embarking on extensive experimental work, theoretical models can provide a valuable estimate of a compound's intrinsic aqueous solubility (S₀). The General Solubility Equation (GSE) developed by Yalkowsky is a robust and widely used model.[3][7] It connects solubility to two fundamental physicochemical properties: the octanol-water partition coefficient (logP) and the melting point (MP).

The General Solubility Equation: log S₀ = -0.01 * (MP - 25) - logP + 0.5

Where:

-

S₀ is the molar intrinsic aqueous solubility.

-

MP is the melting point in degrees Celsius.

-

logP is the octanol-water partition coefficient.

The causality behind this equation is twofold: the logP term accounts for the energy required to move the molecule from a non-polar environment (like octanol, or itself) into water, while the melting point term accounts for the energy required to break the compound out of its solid crystal lattice.[8] Given the predicted lipophilicity of this compound, the GSE would predict low intrinsic solubility, a hypothesis that must be confirmed experimentally.

Section 2: Experimental Determination of Solubility

Solubility is not a single value but is defined by the conditions under which it is measured. The two most critical experimental values for drug discovery are thermodynamic and kinetic solubility.[2]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug. This is the gold-standard measurement, crucial for late-stage discovery and formulation development.[1] The most reliable method for its determination is the shake-flask method .[9]

Causality of the Shake-Flask Protocol: The core principle is to allow the system to reach a state of minimum free energy, where the chemical potential of the solid compound is equal to that of the dissolved compound. This requires sufficient incubation time (typically 24-72 hours) for both dissolution and potential polymorphic transformations to the most stable crystal form to occur.[2] Agitation ensures a consistent renewal of the solvent layer at the solid's surface, facilitating the dissolution process.

Detailed Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Compound Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[10]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. For robust separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF filter) to remove any remaining solid particles. Expert Tip: It is crucial to check for compound adsorption to the filter material.

-

Sample Preparation for Analysis: Prepare a dilution series of the clear filtrate in a suitable solvent (e.g., acetonitrile/water). Also, prepare a calibration curve from a known concentration stock solution of the compound.

-

Quantification: Analyze the samples and calibration standards using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[11]

Workflow Visualization: Thermodynamic Solubility

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[10][12] This high-throughput method is invaluable in early drug discovery for ranking compounds, as it mimics the conditions of many in vitro biological assays.[13]

Causality of the Kinetic Protocol: This method does not measure a true equilibrium state. Instead, it assesses the compound's propensity to remain in a supersaturated state before precipitating. The final concentration is influenced by the rate of dissolution from the DMSO co-solvent versus the rate of precipitation. This value is almost always higher than the thermodynamic solubility but is highly relevant for identifying compounds that might precipitate in biological assays, leading to unreliable data.[13]

Detailed Protocol: DMSO-Based Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, precise volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well on a 96-well plate containing the aqueous buffer (e.g., 100 µL PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[10]

-

Precipitate Removal: Use a 96-well filter plate to separate the soluble fraction from any precipitate that has formed.

-

Quantification: Determine the concentration of the compound in the filtrate, often by HPLC-UV or nephelometry (light scattering).[10] A calibration curve prepared in a similar DMSO/buffer matrix is used for accurate quantification.

Workflow Visualization: Kinetic Solubility

Caption: High-throughput workflow for the Kinetic Solubility Assay.

Section 3: The Critical Influence of pH

For ionizable compounds, solubility is not a fixed value but a function of pH.[14] The thiazole nitrogen in this compound is a weak base.[4] According to the Henderson-Hasselbalch equation, at pH values below its pKa, the nitrogen will become protonated, leading to a positively charged species. This ionized form is significantly more soluble in water than the neutral form due to favorable ion-dipole interactions.[15]

Therefore, a comprehensive solubility profile must include measurements across a range of pH values, particularly those relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[6] This pH-solubility profile is critical for predicting oral absorption and for formulation design.

Section 4: Analytical Quantification

Accurate and robust analytical methods are paramount for solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.[16][17]

Table 2: Example HPLC-UV Method for Thiazole Derivatives

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 50 x 4.6 mm, 5 µm) | C18 is a versatile stationary phase suitable for retaining moderately non-polar compounds like the target molecule.[18] |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to ensure good peak shape by protonating free silanols on the column and the analyte if pH < pKa.[12] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase HPLC, providing good elution strength. |

| Gradient | 10% to 90% B over 5 minutes | A gradient elution ensures that the compound elutes as a sharp peak in a reasonable timeframe. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) | The wavelength should be set to the absorbance maximum of the compound to ensure maximum sensitivity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Note: This is a starting method. Method development and validation are required for this compound specifically.[18][19] For samples with very low solubility or complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[12]

Section 5: Data Interpretation and Reporting

A well-structured data report is essential for clear communication and decision-making. Solubility results should be presented in both mass and molar units.

Table 3: Example Data Reporting Template

| Assay Type | Medium (pH) | Temperature (°C) | Mean Solubility (µg/mL) | Std. Dev. | Mean Solubility (µM) |

| Thermodynamic | PBS (7.4) | 25 | |||

| Thermodynamic | SGF (1.2) | 37 | |||

| Thermodynamic | FaSSIF (6.5) | 37 | |||

| Kinetic | PBS (7.4) | 25 |

SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid

Conclusion

Characterizing the solubility of this compound is a multi-faceted process that forms the bedrock for its progression as a potential drug candidate. This guide has outlined a logical and scientifically-grounded approach, beginning with in silico predictions to inform experimental design, followed by detailed protocols for determining both thermodynamic and kinetic solubility. By understanding the causality behind each experimental step—from equilibration times in the shake-flask method to the non-equilibrium nature of kinetic assays—researchers can generate high-quality, reliable data. A comprehensive analysis, including a pH-solubility profile and quantification by a validated analytical method, will provide the critical insights needed for informed decision-making in the complex journey of drug development.

References

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Sun, F., Yu, Q., Zhu, J., Lei, L., Li, Z., & Zhang, X. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere, 134, 439-445. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. Retrieved from [Link]

-

Gerber, S., et al. (2025). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

-

Žganec, M., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354–357. Retrieved from [Link]

-

Soares, J. C. S., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Retrieved from [Link]

-

Avdeef, A. (2012). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PMC. Retrieved from [Link]

-

Yalkowsky, S. H. (2003). Estimation of aqueous solubility by the General Solubility Equation (GSE) the easy way. QSAR and Combinatorial Science, 22(2), 258-262. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

-

Delaney, J. S. (2011). Revisiting the General Solubility Equation: In Silico Prediction of Aqueous Solubility Incorporating the Effect of Topographical Polar Surface Area. Journal of Chemical Information and Modeling, 51(12), 3247-3260. Retrieved from [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

Jónsdóttir, S. Ó., Jørgensen, F. S., & Brunak, S. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]

-

Basavanakatti, M. M., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Retrieved from [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. Retrieved from [Link]

-

Soares, J. C. S., et al. (2024). HPLC-UV method for the quantification of a novel indole-thiazole derivative (CS08) in nanoparticles. Microchemical Journal. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Retrieved from [Link]

-

Basavanakatti, M. M., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. Retrieved from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. raytor.com [raytor.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acdlabs.com [acdlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How does pH affect solubility? - askIITians [askiitians.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. scispace.com [scispace.com]

- 10. enamine.net [enamine.net]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. asianpubs.org [asianpubs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. epublications.vu.lt [epublications.vu.lt]

- 16. lifechemicals.com [lifechemicals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

Methodological & Application

Synthesis of "4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole" from starting materials

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Authored by: A Senior Application Scientist

Introduction

This compound is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The incorporation of a fluorinated tertiary alkyl group onto a brominated thiazole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of a reliable synthetic route to this valuable molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and essential characterization data. The presented methodology is designed for researchers and scientists engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

The synthetic strategy is centered around a multi-step sequence starting from a readily available 2-acylthiazole precursor. The key transformations include a regioselective bromination of the thiazole ring, the formation of a tertiary alcohol via Grignard addition, and a final dehydroxylative fluorination to introduce the crucial fluorine atom. This approach allows for a controlled and efficient synthesis of the target compound.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a four-step sequence, as illustrated below. This pathway offers a logical and experimentally feasible approach to the target molecule.

Caption: Proposed multi-step synthesis of the target compound.

Part 1: Synthesis of 2-Acetyl-1,3-thiazole (I)

The initial step involves the construction of the thiazole core. The Hantzsch thiazole synthesis is a classic and reliable method for this purpose, involving the condensation of an α-haloketone with a thioamide.[1][2] In this protocol, we utilize thioacetamide and 3-chloropentane-2,4-dione to yield 2-acetyl-1,3-thiazole. Alternative syntheses of 2-acylthiazoles often involve the cyclocondensation of bromoacetaldehyde diethyl acetal with α-oxothioamides, which can be a high-yielding approach.[3][4]

Experimental Protocol 1: Synthesis of 2-Acetyl-1,3-thiazole (I)

| Reagent/Parameter | Quantity | Moles | Notes |

| Thioacetamide | 7.51 g | 0.1 | |

| 3-Chloropentane-2,4-dione | 13.45 g | 0.1 | |

| Ethanol | 200 mL | - | Solvent |

| Reaction Time | 6 hours | - | Reflux conditions |

| Purification | Column Chromatography | - | Silica gel, Hexane:Ethyl Acetate gradient |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (7.51 g, 0.1 mol) and ethanol (200 mL).

-

Stir the mixture at room temperature until the thioacetamide is fully dissolved.

-

Add 3-chloropentane-2,4-dione (13.45 g, 0.1 mol) dropwise to the solution over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-acetyl-1,3-thiazole (I) as a pale yellow solid.

Part 2: Synthesis of 4-Bromo-2-acetyl-1,3-thiazole (II)

The second step is the regioselective bromination of the thiazole ring. Electrophilic substitution on the thiazole ring is influenced by the nature of the substituents present. For 2-acylthiazoles, bromination is expected to occur at the C4 or C5 position. The bromination of 2-thiazolylhydrazones has been shown to occur at the 5-position.[5] However, the specific conditions can direct the regioselectivity. In this protocol, N-bromosuccinimide (NBS) is employed as a mild and effective brominating agent.[6]

Experimental Protocol 2: Synthesis of 4-Bromo-2-acetyl-1,3-thiazole (II)

| Reagent/Parameter | Quantity | Moles | Notes |

| 2-Acetyl-1,3-thiazole (I) | 12.7 g | 0.1 | |

| N-Bromosuccinimide (NBS) | 17.8 g | 0.1 | |

| Acetonitrile | 250 mL | - | Solvent |

| Reaction Time | 12 hours | - | Room Temperature |

| Purification | Recrystallization | - | Ethanol/Water |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 2-acetyl-1,3-thiazole (I) (12.7 g, 0.1 mol) in acetonitrile (250 mL).

-

Add N-bromosuccinimide (17.8 g, 0.1 mol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, remove the acetonitrile under reduced pressure.

-

Add water (100 mL) to the residue and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield 4-bromo-2-acetyl-1,3-thiazole (II) as a crystalline solid.

Part 3: Synthesis of 2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol (III)

The third step involves the conversion of the acetyl group to a tertiary alcohol. This is achieved through a Grignard reaction, where methylmagnesium bromide adds to the carbonyl carbon of the acetyl group. This nucleophilic addition is a standard and efficient method for the synthesis of tertiary alcohols from ketones.

Experimental Protocol 3: Synthesis of 2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol (III)

| Reagent/Parameter | Quantity | Moles | Notes |

| 4-Bromo-2-acetyl-1,3-thiazole (II) | 20.6 g | 0.1 | |

| Methylmagnesium bromide (3.0 M in THF) | 36.7 mL | 0.11 | |

| Anhydrous Tetrahydrofuran (THF) | 300 mL | - | Solvent |

| Reaction Temperature | 0 °C to Room Temperature | - | |

| Purification | Column Chromatography | - | Silica gel, Hexane:Ethyl Acetate gradient |

Procedure:

-

Set up a flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Add a solution of 4-bromo-2-acetyl-1,3-thiazole (II) (20.6 g, 0.1 mol) in anhydrous THF (300 mL) to the flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add methylmagnesium bromide (3.0 M in THF, 36.7 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to give 2-(4-bromo-1,3-thiazol-2-yl)propan-2-ol (III).

Part 4: Synthesis of this compound (IV)

The final step is the dehydroxylative fluorination of the tertiary alcohol. This transformation is often challenging due to the potential for elimination side reactions.[7] Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this purpose, although it should be handled with care due to its hazardous nature.[8][9] Newer reagents like PyFluor have been developed as safer alternatives.[8] The reaction proceeds via the formation of an intermediate alkoxy-sulfurane, which then undergoes nucleophilic substitution by fluoride.

Caption: Mechanism of dehydroxylative fluorination.

Experimental Protocol 4: Synthesis of this compound (IV)

| Reagent/Parameter | Quantity | Moles | Notes |

| 2-(4-Bromo-1,3-thiazol-2-yl)propan-2-ol (III) | 22.2 g | 0.1 | |

| Diethylaminosulfur trifluoride (DAST) | 17.7 g (14.4 mL) | 0.11 | Caution: Handle in a fume hood |

| Anhydrous Dichloromethane (DCM) | 400 mL | - | Solvent |

| Reaction Temperature | -78 °C to Room Temperature | - | |

| Purification | Column Chromatography | - | Silica gel, Hexane:Ethyl Acetate gradient |

Procedure:

-

Caution: DAST is toxic and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

-

In a flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-bromo-1,3-thiazol-2-yl)propan-2-ol (III) (22.2 g, 0.1 mol) in anhydrous dichloromethane (400 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DAST (14.4 mL, 0.11 mol) dropwise to the cold solution over 30 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 4 hours.

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice (200 g) and saturated sodium bicarbonate solution (200 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with water (100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the final product, this compound (IV).

Characterization Data

Final product and key intermediates should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the structure of the synthesized compounds. The ¹⁹F NMR of the final product will show a characteristic signal for the tertiary fluoride.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the intermediates and the final product.

Conclusion

This application note provides a detailed and reliable synthetic route for the preparation of this compound. The described multi-step synthesis, involving a Hantzsch thiazole synthesis, regioselective bromination, Grignard reaction, and dehydroxylative fluorination, offers a practical approach for obtaining this valuable compound. The protocols and explanations provided herein are intended to guide researchers in the successful synthesis and characterization of this and similar fluorinated heterocyclic molecules, which are of significant interest in the fields of drug discovery and materials science.

References

-

Kanaka Vijayashankar Honnabandar, Siddanakatte L. Prapullachandra, Toreshettahally R. Swaroop, Kanchugarakoppal S. Rangappa, Kempegowda Mantelingu. (2025). Synthesis of 2-acylthiazoles by the cyclocondensation of bromoacetaldehyde diethyl acetal with α-oxothioamides. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Al-Saeed, F. A., Al-Ghamdi, A. M., & El-Tohamy, S. A. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7905. [Link]

-

Usol'tseva, S. V., Andronnikova, G. P., & Shevyrin, V. A. (1990). Bromination of 2-thiazolylhydrazones. Chemistry of Heterocyclic Compounds, 26(5), 545-548. [Link]

-

Wang, Z., Yin, F., & Zhu, C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters, 22(16), 6556–6560. [Link]

-

Wikipedia contributors. (2023). Thiazole. In Wikipedia, The Free Encyclopedia. [Link]

-

Sharma, P., & Kumar, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 14(2), 102. [Link]

-

Doyle, A. G., & Wolstenhulme, J. R. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Accounts of Chemical Research, 48(7), 2045-2051. [Link]

-

Ritter, T., et al. (2021). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 143(4), 1868-1875. [Link]

-

Belen'kii, L. I., & Kruchkovskaya, N. D. (1986). Course of bromination of thiazole and 2-methylthiazole. Chemistry of Heterocyclic Compounds, 22(11), 1269-1272. [Link]

-

Brain, C. T., & Paul, J. M. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7844-7851. [Link]

-

Kafarski, P., et al. (2018). Fluorination of 16a with DAST or Deoxofluor in varied reaction conditions. RSC Advances, 8(23), 12613-12624. [Link]

-

Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus Thioacetamid. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

-

ResearchGate. (n.d.). A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. [Link]

-

Honnabandar, K. V., et al. (2021). Synthesis of 2-acylthiazoles by the cyclocondensation of bromoacetaldehyde diethyl acetal with α-oxothioamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1125-1130. [Link]

-

Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Archives of Applied Science Research, 2(1), 127-132. [Link]

-

Farkas, J., & Schanzer, D. (1976). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Tetrahedron Letters, 17(42), 3847-3850. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. [Link]

-

Ghorab, M. M., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Bioorganic Chemistry, 114, 105073. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

ResearchGate. (n.d.). Formation of acyl bromides from carboxylic acids and N-bromosuccinimide; Some reactions of bromocyanotriphenylphosphorane. [Link]

-

Rajappa, S., & Advani, B. G. (1974). A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Indian Journal of Chemistry, 12, 1-3. [Link]

-

Khan, K. M., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 23(11), 2999. [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

Al-Mustansiriyah University. (2020). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]

-

MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]

-

Al-Amiery, A. A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemistry Reviews Letters, 8, 720-740. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Lookchem. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

-

Academia.edu. (n.d.). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. [Link]

-

PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. [Link]

-

MDPI. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Note: Strategic Synthesis of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole , a critical pharmacophore in modern medicinal chemistry (often utilized in PI3K and kinase inhibitor development).

The synthesis addresses two primary challenges:

-

Regioselective Functionalization: Discriminating between the C2 and C4 bromine atoms on the thiazole core.

-

Tertiary Fluorination: Introducing a fluorine atom onto a sterically hindered tertiary carbon while minimizing elimination side products (alkene formation).

The protocol utilizes a Lithium-Halogen Exchange strategy for regiocontrol, followed by a Deoxyfluorination using modern, safety-enhanced reagents (XtalFluor-E®) as the primary recommendation over traditional DAST.

Retrosynthetic Strategy

The synthesis relies on the inherent electronic differences within the 2,4-dibromothiazole scaffold. The C2 position is significantly more reactive toward metal-halogen exchange due to the inductive stabilization provided by the adjacent nitrogen and sulfur atoms.

Figure 1: Retrosynthetic disconnection showing the late-stage introduction of fluorine.

Experimental Protocol

Phase 1: Regioselective C2-Alkylation

Objective: Selective conversion of 2,4-dibromothiazole to the tertiary alcohol intermediate.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Role |

| 2,4-Dibromothiazole | 1.0 | Starting Material |

| n-Butyllithium (2.5M in hexanes) | 1.1 | Lithiating Agent |

| Acetone (Anhydrous) | 1.5 | Electrophile |

| THF (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain an inert atmosphere (

or -

Solvation: Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation (Critical Step): Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes.

-

Mechanistic Note: The Lithium-Halogen exchange occurs exclusively at the C2 position. The C4-Br bond is stronger and less acidic, remaining intact at -78°C.

-

Observation: The solution typically turns a yellow/orange color upon formation of the 2-lithio species.

-

-

Incubation: Stir at -78°C for 30 minutes.

-

Electrophile Addition: Add anhydrous acetone (1.5 eq) dropwise.

-

Quenching: Stir for 1 hour at -78°C, then allow the mixture to warm to -20°C. Quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Target Intermediate: 4-Bromo-2-(2-hydroxypropan-2-yl)-1,3-thiazole.

-

Phase 2: Deoxyfluorination

Objective: Conversion of the tertiary alcohol to the tertiary fluoride. Safety Advisory: Traditional DAST protocols are provided for reference, but XtalFluor-E® is recommended for higher safety and selectivity (reduced elimination to alkene).

Workflow Logic

Figure 2: Mechanistic pathway of deoxyfluorination. Note the competition between substitution (Target) and elimination (Side Product).

Protocol A: Recommended (XtalFluor-E®)

Safer, crystalline reagent that does not generate free HF without a promoter.

-

Setup: In a dry polyethylene or Teflon flask (glass is acceptable for short durations if anhydrous), dissolve the Alcohol Intermediate (1.0 eq) in anhydrous

(DCM). -

Add Reagent: Add XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) (1.2 eq).

-

Add Promoter: Cool to -78°C. Add

(Triethylamine trihydrofluoride) (2.0 eq) dropwise.-

Note: XtalFluor-E requires an exogenous fluoride source/promoter to effect the transformation efficiently.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Quench: Quench with 5% aqueous

. -

Purification: Silica gel chromatography.

Protocol B: Traditional (DAST)

Use only if XtalFluor is unavailable. High explosion risk >50°C.

-

Cooling: Dissolve Alcohol (1.0 eq) in DCM. Cool to -78°C .

-

Addition: Add DAST (Diethylaminosulfur trifluoride) (1.2 eq) dropwise.

-

Warming: Stir 1 hour at -78°C, then warm to 0°C (Do not heat to reflux).

-

Quench: Pour slowly into saturated

(gas evolution will be vigorous).

Analytical Validation (QC)

Upon isolation, the following spectral characteristics confirm the structure:

| Technique | Expected Signal | Interpretation |

| 19F NMR | Characteristic of tertiary alkyl fluoride. Absence indicates elimination (alkene). | |

| 1H NMR | Gem-dimethyl protons coupled to the fluorine atom. | |

| 1H NMR | Thiazole C5 proton. | |

| LC-MS | M+1 / M+3 pattern (1:1 ratio) | Confirms presence of Bromine atom (Br79/Br81 isotopes). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Scrambled Bromine Positions | Temperature too high during lithiation. | Ensure internal temp is <-70°C before adding n-BuLi. |

| Low Yield (Step 1) | Wet solvents. | Re-distill THF or use molecular sieves. n-BuLi titer must be checked. |

| High Elimination (Alkene) | Basic conditions or high temp in Step 2. | Use XtalFluor-E at lower temps. Ensure the reaction remains strictly anhydrous. |

| Glass Etching | HF generation.[3] | Use PTFE/HDPE vessels for the fluorination step. |

References

-

Regioselective Lithiation of Thiazoles

- Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Bach, T. et al. Tetrahedron (2002).

-

Modern Deoxyfluorination (XtalFluor)

-

DAST Safety & Protocol

-

General Review of Fluorination

Sources

- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. scispace.com [scispace.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

Application Notes and Protocols for the Suzuki Cross-Coupling of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Thiazoles

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The ability to functionalize the thiazole nucleus at specific positions is therefore of paramount importance in medicinal chemistry and drug discovery for the generation of novel molecular entities with tailored therapeutic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound is characterized by its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[2][3] This application note provides a detailed guide to the Suzuki cross-coupling of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole , a key intermediate for the synthesis of novel 2,4-disubstituted thiazole derivatives.

The Substrate: this compound

The subject of this guide, this compound, presents a unique combination of electronic and steric features. The bromine atom at the 4-position serves as the electrophilic handle for the Suzuki coupling. The 2-(2-fluoropropan-2-yl) group, a tertiary alkyl substituent containing a fluorine atom, is anticipated to influence the reactivity of the thiazole ring. This electron-donating group can increase the electron density of the heteroaromatic system, which may impact the oxidative addition step of the catalytic cycle.[5] Furthermore, the steric bulk of this substituent may necessitate the use of specific catalyst systems to achieve efficient coupling.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium complex.[4][5] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromothiazole, forming a Pd(II) complex. This is often the rate-limiting step and can be influenced by the electron density of the heteroaryl bromide.[5]

-

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[7]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Recommended Protocol for Suzuki Cross-Coupling

The following protocol is a representative procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the palladium catalyst and ligand (if not using a pre-catalyst) to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water or saturated aqueous ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Key Considerations and Troubleshooting

Catalyst and Ligand Selection:

The choice of catalyst and ligand is crucial for a successful Suzuki coupling, especially with potentially challenging substrates.

| Catalyst System | Advantages | Considerations |

| Pd(PPh₃)₄ | Commercially available, widely used. | Can be sensitive to air and moisture. May not be optimal for sterically hindered substrates. |

| PdCl₂(dppf) | Robust and effective for a broad range of substrates.[8] | The dppf ligand's large bite angle can be beneficial.[8] |

| Buchwald Ligands (e.g., SPhos, XPhos) | Highly active for coupling of heteroaryl chlorides and electron-rich bromides.[9] | Often used with Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source. |

For the sterically demanding 2-(2-fluoropropan-2-yl) group, a catalyst system with bulky, electron-rich phosphine ligands such as those developed by Buchwald may be advantageous to promote both oxidative addition and reductive elimination.[9]

Base and Solvent Effects:

The base not only facilitates the transmetalation step but also influences the overall reaction rate and side reactions.

| Base | Common Solvents | Notes |

| K₂CO₃ / Na₂CO₃ | Toluene, Dioxane, DMF/Water | Standard, effective for many couplings. |

| Cs₂CO₃ | Dioxane, Toluene | More soluble and often more effective for difficult couplings. |

| K₃PO₄ | Toluene, Dioxane | A stronger base that can be beneficial for less reactive bromides. |

The choice of solvent is also critical. Aprotic polar solvents like 1,4-dioxane and toluene are commonly used. The addition of water can sometimes accelerate the reaction, but it can also lead to protodeboronation of the boronic acid, a common side reaction.[10]

Troubleshooting Common Issues:

-

Low Conversion:

-

Inactive Catalyst: Ensure the catalyst is not degraded. Use of pre-catalysts can be beneficial.

-

Inefficient Oxidative Addition: The electron-rich nature of the thiazole may slow this step. Consider a more electron-rich ligand or a higher reaction temperature.

-

Protodeboronation of Boronic Acid: Use anhydrous conditions or a milder base like KF.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the temperature or using a different catalyst may help.

-

Dehalogenation of the Starting Material: This can be a competing pathway. Optimizing the base and solvent system can minimize this.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the 4-position of 2-substituted thiazoles like this compound. Careful consideration of the catalyst system, base, and solvent is essential to overcome the potential challenges posed by the electronic and steric nature of the substrate. The protocol and considerations outlined in this application note provide a solid foundation for researchers to successfully employ this versatile reaction in the synthesis of novel thiazole derivatives for drug discovery and development.

References

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). [Link]

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7247-7304. [Link]

-

Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic letters, 11(2), 353–356. [Link]

- Thomas, S. A., & Denmark, S. E. (2016). The Suzuki-Miyaura Cross-Coupling Reaction. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 1-134). John Wiley & Sons, Ltd.

-

Organ, M. G., et al. (2016). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]

-

Singh, Y., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]

-

D’Amico, G., et al. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters, 11(17), 3882–3885. [Link]

-

Request PDF. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. [Link]

-

de Vries, J. G. (2016). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 45(18), 4946-4973. [Link]

- Jana, S., & Sengupta, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Current Organic Chemistry, 20(24), 2549-2569.

-

Schilf, W., & Iwan, A. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3(3A), 19-32. [Link]

-

Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

-

Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2236–2257. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Zhang, Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(6), 633-636. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]

-

Al-Said, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European journal of medicinal chemistry, 141, 463–474. [Link]

-

Hussain, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Request PDF. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

-

The Organic Chemist. (2020, July 11). Suzuki Coupling. YouTube. [Link]

-

Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC advances, 11(12), 6825–6834. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Da C., et al. (2015). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & medicinal chemistry letters, 25(22), 5192–5196. [Link]

-

Molander, G. A., & Dreher, S. D. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 74(19), 7434–7448. [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Applications of fluorinated thiazole derivatives in drug discovery

Topic: Applications of Fluorinated Thiazole Derivatives in Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, present in drugs ranging from dasatinib (oncology) to ritonavir (antiviral).[1] However, the metabolic susceptibility of the thiazole ring—specifically at the C4 and C5 positions—often limits its pharmacokinetic (PK) profile.[1] This guide details the strategic application of fluorinated thiazole derivatives , specifically 4-(trifluoromethyl)thiazole , to overcome these liabilities. We provide a validated protocol for the synthesis of this scaffold via the Hantzsch condensation and a downstream workflow for assessing its metabolic stability, demonstrating how the "fluorine effect" modulates lipophilicity (

Strategic Design: The Fluorine Effect on Thiazoles

In lead optimization, replacing a phenyl ring with a thiazole (bioisostere) often improves solubility but may introduce metabolic "soft spots."[1] The incorporation of a trifluoromethyl (

-

Metabolic Blocking: The C-F bond strength (

) renders the C4 position inert to oxidative metabolism, preventing the formation of reactive metabolites (e.g., sulfoxides or ring-opened products).[1] -

Lipophilicity Modulation: The

group significantly increases lipophilicity compared to a methyl group or hydrogen, often improving membrane permeability (P -

Electronic Tuning: The strong electron-withdrawing nature of

lowers the pKa of the thiazole nitrogen, reducing non-specific protein binding and altering the hydrogen-bond acceptor capability.

Comparative Physicochemical Profile

| Property | 4-H Thiazole | 4-Methyl Thiazole | 4-Trifluoromethyl Thiazole | Impact |

| Hammett | 0.00 | -0.17 | 0.54 | Strong electron withdrawal deactivates ring e- density. |

| Metabolic Stability | Low (C4/C5 oxidation) | Moderate (Benzylic oxidation risk) | High | Blocks CYP450 oxidation at C4.[1] |

| Lipophilicity ( | 0.00 | 0.56 | 0.88 | Enhanced membrane permeability.[1] |

| Bioisosterism | Pyridine | 2-Methylpyridine | 3-Chloropyridine | Steric bulk similar to isopropyl/chloro. |

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-2-Aminothiazole Scaffolds

Objective: Synthesize the core pharmacophore 4-(trifluoromethyl)thiazol-2-amine using a modified Hantzsch condensation. This scaffold is the precursor for diverse kinase inhibitors and anti-infectives.

Reagents:

-

Precursor A: Thiourea (or substituted thioamide for N-alkylated derivatives).

-

Precursor B: 3-Bromo-1,1,1-trifluoroacetone (highly reactive

-haloketone). -

Base: Sodium bicarbonate (

) or Triethylamine (

Step-by-Step Procedure

-

Preparation of Electrophile Solution:

-

In a fume hood, dissolve 3-bromo-1,1,1-trifluoroacetone (10 mmol,

) in

-

-

Condensation Reaction:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (10 mmol,

) in -

Add the electrophile solution dropwise to the thiourea solution at room temperature over 15 minutes.

-

Observation: The reaction is exothermic. A color change (often to yellow/orange) indicates imine formation.[1]

-

-

Cyclization & Reflux:

-

Heat the reaction mixture to reflux (

) for 3–4 hours. -

Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting thiourea (polar, low

) should disappear, and a less polar product spot should appear.[1]

-

-

Workup & Neutralization:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator) to

. -

Pour the residue into

of ice-water. -

Neutralize with saturated aqueous

until pH

-

-

Purification:

Yield Expectation: 75–90% Characterization:

-

NMR: Singlet at

-

NMR: Singlet at

Protocol: In Vitro Metabolic Stability Assessment

Objective: Quantify the metabolic stability improvement of the fluorinated analog versus the non-fluorinated parent using a Liver Microsome Stability Assay.

Materials:

-

Pooled Human Liver Microsomes (HLM) (

protein concentration).[1] -